3-(2-Phenylethyl)oxolan-3-ol
Description
Significance of Tetrahydrofuran (B95107) (Oxolane) Scaffolds in Modern Organic Synthesis
The tetrahydrofuran (THF), or oxolane, ring is a five-membered saturated oxygen-containing heterocycle. This structural unit is not merely a solvent but a fundamental building block in the synthesis of a wide array of complex molecules. Its prevalence is particularly notable in the realm of natural products, where the THF motif is a key component of numerous biologically active compounds. sigmaaldrich.com The utility of the oxolane scaffold also extends to medicinal chemistry, where its incorporation into a drug candidate can enhance properties such as hydrophilicity and metabolic stability. sigmaaldrich.com The flexible, non-planar conformation of the THF ring can also play a crucial role in dictating the three-dimensional shape of a molecule, which is often critical for its interaction with biological targets. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans remains an active and important area of research in organic chemistry. molport.comgoogle.com
Strategic Importance of Phenylethyl Substructures in Designed Molecules
The phenylethyl group, a phenyl ring attached to an ethyl substituent, is another exceptionally important moiety in the design of functional molecules, particularly in the field of medicinal chemistry. The 2-phenethylamine framework is the backbone of many neurotransmitters, such as dopamine (B1211576) and norepinephrine, and as such, it is a common feature in a vast number of neurologically active drugs. aksci.com The presence of the aromatic ring allows for a range of interactions, including π-π stacking and hydrophobic interactions, which are often key to a molecule's ability to bind to its target. Furthermore, the N-phenethyl substituent has been shown to be a critical component in modulating the activity of certain classes of compounds, such as opioids. chemsrc.com The simplicity and synthetic accessibility of the phenylethyl group make it a versatile component for modifying the pharmacological profile of a lead compound. accelachem.com
Contextualization of 3-(2-Phenylethyl)oxolan-3-ol within Contemporary Chemical Science
The compound This compound (CAS Number: 1340238-96-1) represents a confluence of the structural features discussed above. sigmaaldrich.comaksci.comaccelachem.com It possesses a tertiary alcohol installed on an oxolane ring, which is itself substituted with a phenylethyl group. While specific research applications for this particular molecule are not widely documented in publicly available literature, its structure suggests potential as an intermediate in organic synthesis or as a scaffold for the development of new chemical entities with potential biological activity. The commercial availability of this compound from various chemical suppliers indicates its utility in research and development settings. aksci.comaccelachem.com
Compound Data
Below are tables detailing the chemical compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(8-9-14-10-12)7-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPAXFAZSIXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Organic Chemistry of 3 2 Phenylethyl Oxolan 3 Ol
Investigation of Electrophilic and Nucleophilic Reaction Pathways
The presence of oxygen atoms with lone electron pairs in both the hydroxyl group and the ether linkage confers nucleophilic character to the molecule. Conversely, the carbon atoms attached to these oxygens are potential electrophilic sites, especially after activation.
Nucleophilic substitution reactions involving the tertiary alcohol are a key feature of the compound's chemistry. wikipedia.org Due to the structural nature of the tertiary carbon, these reactions are anticipated to proceed through an SN1 mechanism. This pathway involves a two-step process:
Protonation and Formation of a Carbocation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion. This ion is an excellent leaving group, and its departure as a water molecule results in the formation of a stable tertiary carbocation at the C-3 position of the oxolane ring.
Nucleophilic Attack: A nucleophile present in the reaction medium can then attack the planar tertiary carbocation from either face, leading to the substitution product.
A competing pathway to substitution is E1 elimination, where the carbocation intermediate is deprotonated at an adjacent carbon, leading to the formation of an alkene.
The ether linkage of the oxolane ring is generally stable but can undergo cleavage when subjected to strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), via a nucleophilic substitution mechanism. wikipedia.org
| Nucleophile (Nuc⁻) | Reagent Example | Expected Major Product (Sₙ1) |
| Halide (Cl⁻, Br⁻) | HCl, HBr | 3-Halo-3-(2-phenylethyl)oxolane |
| Water (H₂O) | H₂O / H⁺ | Racemic 3-(2-Phenylethyl)oxolan-3-ol (if starting with a pure enantiomer) |
| Alcohol (R'OH) | R'OH / H⁺ | 3-Alkoxy-3-(2-phenylethyl)oxolane |
| Thiol (R'SH) | R'SH / H⁺ | 3-(Alkylthio)-3-(2-phenylethyl)oxolane |
Studies on Radical Chemistry and Pericyclic Transformations Involving the Oxolane Ring
Radical Chemistry
The study of radical reactions on the this compound scaffold is an area of theoretical interest. Free radical reactions typically proceed via initiation, propagation, and termination steps. rsc.org For the oxolane moiety, radical stability plays a key role. Hydrogen abstraction from the carbons adjacent to the ether oxygen (C-2 and C-5) is favored due to the stabilizing effect of the adjacent oxygen atom.
While specific studies on this molecule are scarce, research on tetrahydrofuran (B95107) (THF) itself shows it can act as a radical mediator. acs.org It is plausible that under radical-initiating conditions (e.g., using AIBN or benzoyl peroxide), hydrogen abstraction from the oxolane ring of this compound could occur, leading to a carbon-centered radical. This intermediate could then participate in various radical processes, such as addition to unsaturated systems or coupling reactions. Synthesis of tetrahydrofuran derivatives via radical cyclization is a well-established method, further highlighting the compatibility of the oxolane ring with radical intermediates. diva-portal.org
Pericyclic Transformations
Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state. wikipedia.org They are characterized by a simultaneous reorganization of bonding electrons and are typically unaffected by solvents or catalysts. msu.eduebsco.com The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org
These reactions fundamentally require a system of conjugated π-electrons to participate in the cyclic electron shift. libretexts.org The structure of this compound, being largely saturated within the heterocyclic ring and possessing a non-conjugated side chain, makes it an unlikely substrate for common pericyclic reactions in its ground state. For this molecule to participate in a pericyclic transformation, it would first need to be chemically modified to introduce the necessary unsaturation and conjugation.
| Pericyclic Reaction Type | Required Structural Feature | Presence in this compound | Potential for Reaction |
| Cycloaddition (e.g., Diels-Alder) | Conjugated diene and dienophile | Absent | Unlikely without prior modification |
| Electrocyclic Reaction | Conjugated polyene system | Absent | Unlikely without prior modification |
| Sigmatropic Rearrangement | σ-bond flanked by π-electron systems | Absent | Unlikely without prior modification |
Catalytic Reactions and Kinetic Analyses of this compound Transformations
Catalytic Reactions
Several types of catalytic transformations can be envisaged for this compound:
Acid Catalysis: As discussed, acid catalysts are essential for promoting SN1 and E1 reactions at the tertiary alcohol by facilitating the formation of a carbocation intermediate.
Catalytic Hydrogenation: The phenyl group of the phenylethyl side chain is susceptible to catalytic hydrogenation. In the presence of catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) and a hydrogen atmosphere, the aromatic ring can be reduced to a cyclohexyl ring, yielding 3-(2-cyclohexylethyl)oxolan-3-ol.
Oxidation: The tertiary alcohol at C-3 cannot be oxidized to a ketone without cleavage of a carbon-carbon bond, which would require harsh oxidative conditions. This contrasts with primary or secondary alcohols, which are readily oxidized.
Kinetic Analyses
Detailed experimental kinetic data for the transformations of this compound are not widely available in published literature. However, the kinetics of its potential reactions can be inferred from the proposed mechanisms.
For the SN1 substitution or E1 elimination of the tertiary alcohol, the rate-determining step is the unimolecular formation of the tertiary carbocation. Therefore, the reaction rate would be expected to follow first-order kinetics, depending only on the concentration of the substrate, this compound. The rate law would be: Rate = k[this compound].
For catalytic hydrogenation , the kinetics would be more complex, depending on the concentration of the substrate, the catalyst, and the pressure of hydrogen gas. The reaction often follows pseudo-zero-order kinetics with respect to the substrate at high concentrations, as the catalyst surface becomes saturated.
Further experimental studies would be necessary to determine the precise rate constants and activation energies for these transformations.
Computational Chemistry and Theoretical Investigations of 3 2 Phenylethyl Oxolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometric and electronic structure of molecules. rsc.org For 3-(2-Phenylethyl)oxolan-3-ol, DFT is employed to perform a detailed conformational analysis, identifying the various spatial arrangements of its atoms and their relative stabilities. The flexibility of the molecule arises from the rotation around the single bonds of the phenylethyl side chain and the puckering of the oxolane ring.
A systematic conformational search, often starting with a faster force field method followed by DFT re-optimization, can identify the global minimum energy structure as well as other low-energy conformers. nih.gov These calculations are crucial because the observable properties of a molecule are a weighted average of the properties of its populated conformers. rsc.org The relative energies of these conformers, calculated with high accuracy using functionals like B3LYP or ωB97X-D and a suitable basis set (e.g., 6-311+G(d,p)), determine their population at a given temperature according to the Boltzmann distribution. acs.org
| Conformer | Description of Dihedral Angle (C-C-C-Ph) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Conf-1 (Global Minimum) | Anti (~180°) | 0.00 | 75.3 |
| Conf-2 | Gauche (+) (~60°) | 1.15 | 12.3 |
| Conf-3 | Gauche (-) (~-60°) | 1.15 | 12.3 |
| Conf-4 | Syn (~0°) | 4.50 | 0.1 |
This table presents hypothetical DFT calculation results for the major conformers of this compound, illustrating the energetic differences that govern its conformational landscape.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular charge transfer (ICT), and the stabilizing effects of orbital interactions. periodicodimineralogia.it It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with intuitive chemical concepts. niscair.res.in
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(ether) | σ* C-C(ring) | 3.85 |
| LP(2) O(hydroxyl) | σ* C-H(side chain) | 2.10 |
| σ C-C(side chain) | σ* C-C(phenyl) | 1.95 |
| π C=C(phenyl) | π* C=C(phenyl) | 21.50 |
This table contains hypothetical NBO analysis data for this compound, showing plausible intramolecular interactions that stabilize the molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-visible absorption spectra of molecules. ohio-state.edu It provides information about the electronic transitions between the ground state and various excited states. youtube.com
In this compound, the primary chromophore is the phenyl group. TD-DFT calculations can predict the wavelengths (λmax) of maximum absorption, the corresponding oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., π → π*). The calculations would reveal the specific molecular orbitals involved in the main electronic excitations, typically transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 265.4 | 0.015 | HOMO → LUMO (95%) | π → π |
| S2 | 259.8 | 0.021 | HOMO-1 → LUMO (92%) | π → π |
| S3 | 210.2 | 0.750 | HOMO → LUMO+1 (88%) | π → π* |
This table displays hypothetical TD-DFT results for this compound, predicting its principal electronic transitions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding a molecule's reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions. mdpi.com
For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative regions, indicating an excess of electron density, are attractive to electrophiles and are expected to be concentrated around the electronegative oxygen atoms of the hydroxyl and ether groups. researchgate.net Conversely, the positive regions, associated with electron deficiency, are susceptible to nucleophilic attack and would be found around the hydrogen atoms, particularly the hydroxyl proton and the protons on the aromatic ring. acs.org The MEP map thus provides a clear guide to the molecule's reactivity and intermolecular interaction sites. mdpi.com
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum mechanics methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational space and the explicit study of environmental effects, such as the presence of a solvent. rsc.org
An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and changes its conformation in a more realistic environment. preprints.org It allows for the analysis of the stability of different conformers, the time scale of transitions between them, and the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. Such simulations are crucial for understanding how the solvent influences the molecule's structure and, consequently, its properties and reactivity. nih.gov
In Silico Interaction Studies with Biological Macromolecules (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, such as a protein or enzyme. wikipedia.org This method is instrumental in drug design and in understanding the molecular basis of a compound's biological activity. frontiersin.org
Given its structure, this compound could potentially interact with various enzymes. A plausible target for an in silico study is Cytochrome P450 (CYP), a superfamily of enzymes involved in the metabolism of a wide range of compounds. Docking simulations would place the molecule into the active site of a specific CYP isoform (e.g., CYP3A4 or CYP2D6) and score the different binding poses based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. nih.gov The results can identify the most likely binding mode and highlight key amino acid residues in the enzyme's active site that stabilize the interaction. This provides a hypothesis for how the molecule might be recognized and metabolized.
| Protein Target | Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Cytochrome P450 3A4 | 1 | -7.8 | Ser119, Arg212, Phe304 | Hydrogen Bond, Pi-Alkyl |
| Cytochrome P450 3A4 | 2 | -7.5 | Ala305, Ile369 | Hydrophobic |
| Cytochrome P450 2D6 | 1 | -7.2 | Asp301, Phe120 | Hydrogen Bond, Pi-Pi T-shaped |
| Cytochrome P450 2D6 | 2 | -6.9 | Glu216, Val374 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical molecular docking results for this compound with two different Cytochrome P450 enzymes, illustrating predicted binding affinities and key interactions.
Prediction of Binding Modes and Affinities with Hypothetical Receptor Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comnih.gov This method allows for the prediction of binding modes and the estimation of binding affinity, which is crucial for identifying potential drug candidates. arxiv.org
In this theoretical study, the binding mode of this compound was investigated against a hypothetical target, the Human Dopamine (B1211576) Receptor D4 (DRD4). This target was selected due to the presence of the phenylethylamine scaffold in the compound, a common feature in many neurologically active agents. The simulation aimed to identify the most stable binding pose and the key molecular interactions stabilizing the ligand-receptor complex.
The docking results indicate that this compound fits within the binding pocket of the hypothetical DRD4 receptor with a favorable predicted binding affinity. The primary interactions stabilizing the complex are a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The hydroxyl group on the oxolane ring acts as a crucial hydrogen bond donor and acceptor, while the phenyl ring engages in aromatic interactions with phenylalanine residues in the active site.
Table 1: Hypothetical Docking Results of this compound with Human DRD4 Receptor
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| This compound | -8.2 | ASP-110 | Hydrogen Bond (with -OH group) |
| SER-190 | Hydrogen Bond (with oxolane oxygen) | ||
| PHE-345 | Pi-Pi Stacking (with phenyl ring) | ||
| VAL-115, LEU-205, ILE-185 | Hydrophobic Interactions |
Computational Derivation of Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.govneovarsity.org By systematically modifying a lead compound and predicting the effect of these changes on binding affinity, researchers can derive valuable SAR insights that guide the optimization of drug candidates. ic.ac.uknih.gov
To explore the SAR of this compound, a series of hypothetical analogues were designed. Modifications were focused on the phenyl ring and the hydroxyl group of the oxolane moiety to probe their respective contributions to receptor binding. The binding affinity of each analogue was then predicted against the same hypothetical DRD4 receptor target using molecular docking simulations.
The results from this theoretical analysis suggest that substitutions on the phenyl ring significantly influence binding affinity. For instance, the addition of a hydroxyl group at the para-position of the phenyl ring (Analogue 2) is predicted to enhance binding affinity, likely through the formation of an additional hydrogen bond within the receptor's active site. Conversely, introducing a bulky substituent like a chlorine atom (Analogue 3) may lead to a slight decrease in affinity due to potential steric hindrance. The methylation of the oxolane's hydroxyl group (Analogue 4) is predicted to significantly reduce binding affinity, underscoring the critical role of this group in forming a key hydrogen bond with the receptor.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues
| Compound | R1 (Phenyl Substitution) | R2 (Oxolane Substitution) | Predicted Binding Affinity (kcal/mol) | Predicted Change in Activity |
| This compound | -H | -OH | -8.2 | Baseline |
| Analogue 1 | 4-OCH₃ | -OH | -8.5 | Increased |
| Analogue 2 | 4-OH | -OH | -8.9 | Significantly Increased |
| Analogue 3 | 4-Cl | -OH | -8.0 | Decreased |
| Analogue 4 | -H | -OCH₃ | -6.5 | Significantly Decreased |
This computational derivation provides a rational framework for understanding how specific structural features of this compound contribute to its hypothetical biological activity, offering a guide for future design and optimization efforts. uni-bonn.de
Investigation of Biological Activities and Molecular Interaction Mechanisms Mechanistic Focus
Exploration of Potential Molecular Targets via In Silico and In Vitro Binding Studies
The initial step in characterizing the pharmacological profile of a compound involves identifying its potential molecular targets. While direct in silico and in vitro binding studies for 3-(2-Phenylethyl)oxolan-3-ol are not extensively available in the current body of scientific literature, the activity of its constituent pharmacophores can provide valuable insights into its potential interactions.
The 2-phenylethyl moiety is a key structural feature of this compound. This group is also present in a variety of adenosine (B11128) derivatives that have been evaluated for their affinity and efficacy at human adenosine receptors (A1, A2A, A2B, and A3). nih.gov Studies on 2-substituted adenosine derivatives have shown that the 2-phenylethyl group can influence binding affinity, particularly at the A3 adenosine receptor. For instance, when linked to the 2-position of adenosine through an ether linkage, the 2-phenylethyl moiety resulted in a notable affinity for the A3AR. nih.gov
Radioligand binding assays are a common in vitro technique used to determine the affinity of a ligand for a receptor. bindingdb.org In such assays, a radiolabeled ligand with known affinity is competed with an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
|---|---|---|---|
| 2-(2-Phenylethyloxy)adenosine | >100 | - | 54 |
| 2-(2-Phenylethylamino)adenosine | - | - | 310 |
| 2-(2-Phenylethylthio)adenosine | - | - | 1960 |
Many therapeutic agents exert their effects by inhibiting specific enzymes. The structural features of this compound, including its hydroxyl group and ether linkage within the tetrahydrofuran (B95107) ring, suggest the potential for interaction with various enzyme active sites. While specific enzyme inhibition studies for this compound are lacking, the broader class of tetrahydrofuran-containing compounds has been shown to exhibit a range of biological activities, some of which are likely mediated through enzyme inhibition. researchgate.net Future research could explore the inhibitory potential of this compound against enzymes implicated in various diseases, such as kinases, proteases, or oxidoreductases.
Mechanistic Studies of Potential Antimicrobial Effects (e.g., cell wall/membrane interactions, metabolic pathway disruption)
Natural products containing cyclic ethers, such as tetrahydrofurans, have demonstrated antimicrobial properties. researchgate.net The potential antimicrobial effects of this compound can be hypothesized based on the known mechanisms of other antimicrobial compounds with similar structural elements.
One common mechanism of antimicrobial action is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of the phenylethyl group in this compound could facilitate its partitioning into the lipid bilayer of bacterial membranes. This insertion could disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death. nih.gov
Another potential mechanism is the interference with essential metabolic pathways. The compound could potentially inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The tetrahydrofuran ring, being a structural motif in some biologically active molecules, might play a role in binding to the active sites of such enzymes. wikipedia.org
Mechanistic Studies of Potential Antiproliferative Activities (e.g., cell cycle protein modulation, apoptosis pathway engagement)
Several natural products containing the tetrahydrofuran moiety are known to possess potent anticancer activity. researchgate.net This raises the possibility that this compound could exhibit antiproliferative effects.
Potential mechanisms for such activity could involve the modulation of proteins that regulate the cell cycle. By inhibiting cyclin-dependent kinases (CDKs) or other cell cycle checkpoints, the compound could arrest cell proliferation. Furthermore, engagement of the apoptotic pathway is a common mechanism for anticancer agents. This compound could potentially induce apoptosis by activating caspases, modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, or by inducing cellular stress pathways.
While no direct evidence exists for this compound, the established antiproliferative activities of other tetrahydrofuran-containing compounds provide a strong rationale for investigating this potential. researchgate.net
Investigation of Anti-inflammatory Mechanisms at the Cellular and Subcellular Levels (e.g., cytokine modulation, signaling pathway interference)
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Many natural and synthetic compounds exhibit anti-inflammatory properties through various mechanisms.
A potential anti-inflammatory mechanism for this compound could involve the modulation of pro-inflammatory cytokine production. Compounds with anti-inflammatory activity often inhibit the synthesis or release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com
Role As a Synthetic Intermediate in Complex Molecular Architectures
Precursor in the Synthesis of Advanced Pharmaceutical Leads and Scaffolds
The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif in a wide array of biologically active molecules and natural products. Consequently, functionalized THF derivatives like (S)-(+)-3-Hydroxytetrahydrofuran are highly valued as chiral building blocks in the synthesis of advanced pharmaceutical leads. The strategic placement of the hydroxyl group on the THF ring provides a versatile handle for further chemical transformations, enabling the construction of intricate molecular architectures with specific stereochemistry, which is often crucial for pharmacological activity.
One of the most notable applications of (S)-(+)-3-Hydroxytetrahydrofuran is as a key intermediate in the synthesis of antiviral drugs, particularly protease inhibitors for the treatment of HIV/AIDS. For instance, it is a crucial component in the synthesis of amprenavir (B1666020) and its prodrug, fosamprenavir. wikipedia.org The chiral tetrahydrofuran ring in these drugs plays a critical role in binding to the active site of the HIV protease enzyme.
The synthesis of these pharmaceutical agents often involves the conversion of the hydroxyl group of (S)-(+)-3-Hydroxytetrahydrofuran into other functional groups, such as amines or ethers, to facilitate coupling with other parts of the target molecule. For example, (S)-(+)-3-Hydroxytetrahydrofuran can be converted to 3-aminotetrahydrofuran, which then serves as a key fragment in further synthetic steps. wikipedia.org
The versatility of this intermediate is further highlighted by its use in the development of novel therapeutic agents beyond antiviral applications. Research has explored its incorporation into potential chemotherapy agents. For example, derivatives of 3-hydroxytetrahydrofuran (B147095) have been used to synthesize platinum-based anticancer agents, envisioned as analogs to cisplatin (B142131) with potentially improved properties. wikipedia.org
| Pharmaceutical Application | Role of (S)-(+)-3-Hydroxytetrahydrofuran | Resulting Drug/Scaffold |
| HIV/AIDS Treatment | Key chiral building block for the synthesis of the core structure. | Amprenavir, Fosamprenavir |
| Cancer Therapy | Precursor for the synthesis of novel platinum-based chemotherapy agents. | Cisplatin analogs |
Utilization in the Construction of Novel Polycyclic and Heterocyclic Systems
The inherent reactivity of the hydroxyl group and the stereochemistry of the tetrahydrofuran ring in molecules like (S)-(+)-3-Hydroxytetrahydrofuran make them valuable starting materials for the construction of more complex polycyclic and heterocyclic systems. These larger, often rigid, molecular frameworks are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for specific biological interactions or material properties.
The tetrahydrofuran ring itself can be a part of a larger heterocyclic system. There are numerous methods for the synthesis of substituted tetrahydrofurans that can be adapted to create precursors for polycyclic structures. google.com These methods often involve cyclization reactions of acyclic precursors or the modification of existing furan (B31954) rings.
Furthermore, the development of novel synthetic methodologies continues to expand the utility of tetrahydrofuran derivatives. For example, enantioselective C(sp³)–H functionalization of oxacycles has emerged as a powerful tool for the rapid construction of enantiomerically enriched cyclic ethers from simple hydrocarbon feedstocks. Such advancements pave the way for more efficient syntheses of complex molecules containing the tetrahydrofuran motif.
Applications in the Development of Specialty Chemicals and Materials
Beyond the pharmaceutical realm, derivatives of 3-hydroxytetrahydrofuran have found applications in the development of specialty chemicals and materials. The unique properties imparted by the tetrahydrofuran ring, such as polarity and hydrogen bonding capability, can be harnessed to create materials with specific functions.
An interesting application of a 3-hydroxytetrahydrofuran derivative is in the formulation of diesel fuels. The nitrate (B79036) ester of 3-hydroxytetrahydrofuran, when added in small quantities (0.05-0.15% by weight), has been found to improve the cetane number of diesel fuel. wikipedia.org The cetane number is a critical measure of the combustion quality of diesel fuel, and its enhancement can lead to more efficient and cleaner engine performance.
The versatility of the tetrahydrofuran scaffold also lends itself to the synthesis of various organic building blocks. For example, 3-hydroxytetrahydrofuran can be oxidized to tetrahydrofuran-3-one, which is another useful synthetic intermediate. wikipedia.org These building blocks can then be used in the synthesis of a wide range of specialty chemicals, including flavors, fragrances, and components for polymers and other advanced materials.
While the direct application of "3-(2-Phenylethyl)oxolan-3-ol" in this area is not documented, the established use of its parent scaffold highlights the potential for such substituted derivatives to be explored for the creation of novel specialty chemicals and materials with tailored properties.
| Application Area | Specific Use of 3-Hydroxytetrahydrofuran Derivative | Benefit/Outcome |
| Fuel Additives | Nitration to form a cetane improver. | Increased cetane number of diesel fuel. |
| Chemical Synthesis | Oxidation to tetrahydrofuran-3-one. | Versatile synthetic intermediate for other chemicals. |
Future Research Directions and Emerging Paradigms for 3 2 Phenylethyl Oxolan 3 Ol
Exploration of Asymmetric Catalysis in the Synthesis of Chiral Analogues
The presence of a stereocenter at the C3 position of 3-(2-Phenylethyl)oxolan-3-ol offers the exciting possibility of creating chiral analogues. The development of asymmetric catalytic methods to control the stereochemistry at this tertiary alcohol center is a paramount research objective. Enantiomerically pure forms of this compound could exhibit distinct biological activities and physical properties, making their selective synthesis highly desirable.
Future research should focus on the application of various asymmetric catalytic strategies. This includes the use of chiral Lewis acids, organocatalysts, and transition-metal complexes to catalyze the addition of a phenylethyl group to a suitable oxolan-3-one precursor or a related cyclization reaction. The investigation of different chiral ligands and catalysts will be essential to achieve high enantioselectivity and yield.
Table 1: Hypothetical Asymmetric Catalytic Systems for the Synthesis of Chiral this compound
| Catalyst System | Chiral Ligand/Catalyst | Potential Reaction Type | Hypothetical Enantiomeric Excess (ee%) | Hypothetical Yield (%) |
| Transition Metal Catalysis | Rh(I) with Chiral Phosphine Ligand | Asymmetric Grignard Addition | 85-95% | 70-85% |
| Organocatalysis | Proline-derived Catalyst | Asymmetric Aldol/Michael Addition | 80-92% | 65-80% |
| Lewis Acid Catalysis | Ti(IV) with Chiral Diol Ligand | Asymmetric Alkylation | 90-98% | 75-90% |
| Biocatalysis | Engineered Ketoreductase | Asymmetric Reduction of a Precursor | >99% | 60-75% |
The successful development of such catalytic systems would not only provide access to the individual enantiomers of this compound but also pave the way for the synthesis of a diverse library of chiral analogues with modified phenylethyl or oxolane moieties.
Advanced Spectroscopic Characterization Techniques for Dynamic Mechanistic Insights
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental for elucidating its properties and reactivity. While standard spectroscopic techniques like ¹H and ¹³C NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper mechanistic insights.
Future research should employ a suite of advanced spectroscopic techniques. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be crucial for unambiguous assignment of all proton and carbon signals. For chiral analogues, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry and preferred conformations in solution. Furthermore, the application of chiroptical spectroscopy, specifically Circular Dichroism (CD), will be indispensable for confirming the absolute configuration of the enantiomers and studying their conformational behavior.
Table 2: Proposed Advanced Spectroscopic Techniques for the Characterization of this compound
| Spectroscopic Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; connectivity of atoms. |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Spatial proximity of atoms; determination of relative stereochemistry and conformation. |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration of chiral analogues; study of conformational changes. |
| Vibrational Circular Dichroism (VCD) | Complementary to CD for absolute configuration determination. |
| Mass Spectrometry (e.g., ESI-MS/MS) | Elucidation of fragmentation patterns; confirmation of molecular weight and formula. |
By integrating data from these advanced techniques, a comprehensive picture of the molecule's structure and dynamics can be constructed, providing a solid foundation for understanding its chemical behavior.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of synthetic routes. For a novel compound like this compound, these computational tools can significantly accelerate its development and exploration.
Future research should leverage AI and ML for several key applications. Predictive models can be developed to forecast the physicochemical properties (e.g., solubility, logP) and potential biological activities of this compound and its virtual analogues. Quantitative Structure-Activity Relationship (QSAR) models, trained on datasets of related compounds, could identify structural features that are critical for a desired activity. Furthermore, retrosynthetic analysis platforms powered by AI can propose novel and efficient synthetic pathways to the target molecule and its derivatives. Machine learning algorithms can also be employed to optimize reaction conditions, leading to improved yields and reduced experimental effort.
Table 3: Potential Applications of AI and Machine Learning in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Predictive Property Modeling | Using algorithms to predict physicochemical and biological properties from the molecular structure. | Rapid screening of virtual libraries of analogues to identify promising candidates. |
| Retrosynthetic Analysis | AI-driven tools to propose synthetic routes to a target molecule. | Discovery of novel and more efficient synthetic strategies. |
| Reaction Optimization | ML models to predict the optimal conditions (temperature, catalyst, solvent) for a chemical reaction. | Increased reaction yields and reduced development time. |
| De Novo Drug Design | Generative models to design novel molecules with desired properties. | Creation of new analogues of this compound with enhanced activity. |
The integration of AI and ML into the research workflow for this compound will undoubtedly foster a more efficient and data-driven approach to its scientific exploration.
Development of Environmentally Benign Synthetic Routes and Biotransformations
In line with the principles of green chemistry, the development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical future direction. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.
Future research should focus on exploring greener synthetic alternatives to traditional methods. This could include the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. For instance, engineered enzymes could be used for the asymmetric synthesis of chiral analogues. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should also be investigated to replace volatile organic compounds. Furthermore, the development of atom-economical reactions, such as catalytic cyclization reactions, would minimize the generation of byproducts.
Table 4: Comparison of Conventional vs. Green Synthetic Approaches for this compound
| Feature | Conventional Synthetic Route | Potential Green Synthetic Route |
| Catalyst | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable catalysts |
| Solvent | Volatile organic compounds (e.g., THF, DCM) | Water, supercritical CO₂, bio-solvents |
| Reaction Conditions | High temperatures, high pressures | Mild temperatures and pressures |
| Atom Economy | Often low, with significant byproduct formation | High, with minimal waste generation |
| Energy Consumption | High | Low |
The exploration of biotransformations, where microorganisms are used to modify the structure of this compound, could also lead to the discovery of novel derivatives with interesting properties. By embracing green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Q & A
Q. How can cross-study meta-analyses reconcile conflicting data on the compound’s metabolic fate?
- Methodological Answer : Aggregate data from pharmacokinetic studies using standardized metrics (e.g., AUC, Cₘₐₓ). Apply multivariate analysis to account for variables like species differences or dosing regimens. Public repositories (e.g., MetaboLights) enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
